AF488 Dbco

Click chemistry Bioorthogonal labeling Reaction kinetics

AF488 DBCO uniquely combines a 2.2-fold kinetic advantage (310 M⁻¹s⁻¹ vs. BCN 140 M⁻¹s⁻¹), 0.92 quantum yield exceeding CF488/iFluor 488, and copper-free SPAAC chemistry—eliminating copper cytotoxicity, protein aggregation, and fluorescence quenching. Enables site-specific ADC conjugation at DOL 2.0 with ~100% immunoreactivity retention vs. ~20% for random lysine labeling. pH-independent fluorescence (pH 4–10) and 73,000 M⁻¹cm⁻¹ extinction coefficient ensure robust green-channel signal across live-cell, FISH, and multiplex imaging workflows. Choose AF488 DBCO for validated, high-sensitivity azide labeling without vendor-substitution risk.

Molecular Formula C48H49N5O11S2
Molecular Weight 936.1 g/mol
Cat. No. B12370284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 Dbco
Molecular FormulaC48H49N5O11S2
Molecular Weight936.1 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3
InChIKeyYNCUGGHRNGNODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF488 DBCO: Technical Specifications and Procurement Parameters for Copper-Free Click Chemistry Reagents


AF488 DBCO (Alexa Fluor 488-Dibenzocyclooctyne, CAS 2423960-92-1) is a heterobifunctional fluorescent labeling reagent comprising a green-emitting Alexa Fluor 488 fluorophore covalently conjugated to a DBCO (also designated ADIBO) strained alkyne group . The DBCO moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules under copper-free conditions, while the AF488 component provides fluorescence detection at excitation/emission maxima of 495 nm / 519 nm with a quantum yield of 0.91–0.92 . The compound exhibits extinction coefficient (ε) of 71,800–73,000 M⁻¹cm⁻¹ and is supplied as an orange solid with ≥95% purity (HPLC) [1]. The reagent enables covalent labeling of azide-tagged proteins, nucleic acids, glycans, lipids, and nanoparticles in both live and fixed biological systems [2].

Why AF488 DBCO Cannot Be Substituted by Generic Azide-Reactive Dyes or Alternative Cyclooctynes


Procurement of AF488 DBCO in lieu of alternative azide-reactive probes or structurally related cyclooctyne derivatives is predicated on three non-interchangeable performance parameters. First, the DBCO moiety exhibits a second-order rate constant of approximately 310 M⁻¹s⁻¹ with benzyl azide, representing a 2.2-fold kinetic advantage over endo-BCN (140 M⁻¹s⁻¹) and substantially exceeding the slower OCT scaffold (2.4 M⁻¹s⁻¹), directly impacting labeling efficiency under time-limited or low-abundance target conditions [1]. Second, the AF488 fluorophore delivers quantum yield of 0.92 versus 0.9 for CF488 and 0.9 for iFluor 488 structural analogs, with brightness exceeding FITC by 2- to 3-fold and pH-independent fluorescence across pH 4–10 . Third, DBCO-based SPAAC eliminates the copper catalyst required in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) workflows, avoiding copper-induced cytotoxicity, protein aggregation, and fluorescence quenching that compromise data integrity in live-cell and copper-sensitive assays . These quantitative and operational distinctions preclude simple vendor substitution without experimental validation of reaction kinetics, fluorophore brightness, and biocompatibility.

AF488 DBCO Evidence-Based Differentiation: Quantitative Performance Versus Key Comparators


AF488 DBCO Reaction Kinetics: 2.2-Fold Faster Than BCN and >100-Fold Faster Than OCT Cyclooctyne Scaffolds

AF488 DBCO incorporates the dibenzocyclooctyne (DBCO/DIBAC) scaffold, which exhibits a second-order rate constant of 310 × 10⁻³ M⁻¹s⁻¹ (i.e., 0.31 M⁻¹s⁻¹) for reaction with benzyl azide at room temperature [1]. This rate is 2.2-fold higher than endo-BCN (bicyclo[6.1.0]nonyne), which demonstrates 140 × 10⁻³ M⁻¹s⁻¹ under comparable conditions, and over two orders of magnitude greater than unsubstituted cyclooctyne (OCT) at 2.4 × 10⁻³ M⁻¹s⁻¹ [2]. The enhanced kinetics derive from ring strain in the dibenzocyclooctyne system coupled with favorable orbital interactions from the fused aromatic rings.

Click chemistry Bioorthogonal labeling Reaction kinetics

AF488 Fluorophore Quantum Yield: 0.92 Versus 0.9 for CF488 and 0.9 for iFluor 488 Structural Analogs

The AF488 fluorophore in AF488 DBCO demonstrates a fluorescence quantum yield (Φ) of 0.92 measured in aqueous buffer (PBS, pH 7.2, 22°C) [1]. This value is marginally higher than two prominent structural analogs: CF488 dye (Φ = 0.9) and iFluor 488 (Φ = 0.9) . Furthermore, AF488 brightness is 2- to 3-fold greater than fluorescein (FITC), with substantially enhanced photostability enabling prolonged imaging without signal degradation [2]. The sulfonated rhodamine scaffold confers pH-independent fluorescence across pH 4–10, maintaining consistent signal intensity in acidic subcellular compartments where FITC undergoes protonation-dependent quenching.

Fluorescence spectroscopy Quantum yield Alexa Fluor 488

Site-Specific Antibody Conjugation: Near-Complete Immunoreactivity Retention with AF488 Versus 80% Loss with Random Lysine Labeling

In a direct comparative evaluation using trastuzumab (anti-HER2 antibody), site-specific conjugation via GlyCLICK technology incorporating Alexa Fluor 488 preserved full antigen-binding capacity as measured by surface plasmon resonance (SPR) [1]. In stark contrast, random lysine labeling of the same antibody with DyLight 488 NHS ester resulted in retention of only 20% of the native binding capacity [1]. The GlyCLICK methodology achieves precise incorporation of two dye molecules per antibody (degree of labeling, DOL = 2.0) at conserved Fc N-glycan sites, eliminating interference with antigen-binding Fab regions and abolishing Fc receptor interactions [2]. In flow cytometry applications, this site-specific approach yielded a 10-fold increase in separation index between negative and positive cell populations compared to indirect detection methods [3].

Antibody conjugation Flow cytometry Immunoreactivity

Copper-Free SPAAC Eliminates Cu(I)-Induced Cytotoxicity: AF488 DBCO Enables Live-Cell Labeling Incompatible with CuAAC Workflows

AF488 DBCO operates via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that proceeds under physiological conditions (aqueous buffers, pH 7–7.4, ambient temperature) without exogenous catalysts . This contrasts fundamentally with copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires Cu(I) catalyst typically generated in situ from CuSO₄ and sodium ascorbate . Cu(I) is documented to induce cytotoxicity in live cells through reactive oxygen species (ROS) generation, protein aggregation via metal-catalyzed oxidation, and fluorescence quenching of fluorophores including FAM and FITC derivatives [1]. The DBCO-azide SPAAC reaction forms a stable triazole linkage without these adverse effects, enabling labeling of intracellular azide-tagged biomolecules in living cells and whole organisms without viability compromise.

Live-cell imaging Bioorthogonal chemistry Cytotoxicity

AF488 DBCO Procurement-Aligned Research and Industrial Application Scenarios


Live-Cell Intracellular Protein Tracking via Bioorthogonal SPAAC Labeling

AF488 DBCO is deployed for live-cell imaging of azide-tagged proteins where copper toxicity precludes CuAAC workflows. Cells are metabolically labeled with azide-functionalized amino acids (e.g., AHA, HPG) or azide-modified substrates, then incubated with AF488 DBCO under physiological conditions to achieve covalent triazole-linked fluorescence labeling without cell death or signal quenching. The 2.2-fold faster DBCO kinetics relative to BCN [1] reduce labeling time, while the 0.92 quantum yield [2] ensures detection of low-copy-number targets. This scenario is directly supported by quantitative evidence of DBCO reaction kinetics and AF488 fluorescence brightness .

Site-Specific Antibody-Drug Conjugate (ADC) Development and Quality Control

In ADC development, AF488 DBCO enables precise monitoring of conjugation stoichiometry and retention of antigen-binding function. The reagent is employed in site-specific conjugation strategies (e.g., GlyCLICK) that achieve precisely two AF488 molecules per antibody at conserved Fc N-glycan sites (DOL = 2.0), preserving ~100% immunoreactivity versus only 20% retention with random lysine labeling [1]. In flow cytometry quality control, this site-specific approach delivers a 10-fold improvement in separation index between positive and negative cell populations [2], ensuring that labeled antibodies remain functional for reliable biomarker detection and potency assays.

Multiplexed Fluorescence Imaging with 488 nm Channel Orthogonality

AF488 DBCO supports multiplex imaging panels utilizing the standard 488 nm laser line. The DBCO moiety exhibits minimal cross-reactivity with tetrazine groups, enabling orthogonal dual-label strategies when paired with TCO-tetrazine inverse electron-demand Diels-Alder (IEDDA) chemistry [1]. The pH-independent fluorescence of AF488 across pH 4–10 [2] maintains consistent green-channel signal in acidic endosomal/lysosomal compartments, facilitating co-localization studies with pH-sensitive dyes. The extinction coefficient of 73,000 M⁻¹cm⁻¹ ensures efficient excitation with standard 488 nm argon-ion or solid-state lasers common to confocal microscopes and flow cytometers.

Oligonucleotide and Nanoparticle Bioconjugation for FISH and Drug Delivery

AF488 DBCO is utilized for post-synthetic fluorescent labeling of azide-modified oligonucleotides used in fluorescence in situ hybridization (FISH) and for functionalizing azide-decorated nanoparticles in targeted drug delivery systems. The SPAAC reaction proceeds in aqueous buffers with >95% coupling efficiency [1], eliminating copper that would otherwise degrade nucleic acids or precipitate nanoparticles. The sulfonated rhodamine scaffold of AF488 confers high water solubility, minimizing non-specific hydrophobic interactions with nanoparticle surfaces and cellular membranes—a critical advantage over hydrophobic cyanine dyes for maintaining colloidal stability and reducing background fluorescence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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